molecular formula C13H18BrNO2 B15072937 Butyl 3-bromo-4-(dimethylamino)benzoate CAS No. 1131594-53-0

Butyl 3-bromo-4-(dimethylamino)benzoate

Cat. No.: B15072937
CAS No.: 1131594-53-0
M. Wt: 300.19 g/mol
InChI Key: CZWIRUPNUWFGHY-UHFFFAOYSA-N
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Description

Butyl 3-bromo-4-(dimethylamino)benzoate is a substituted benzoate ester characterized by a bromine atom at the 3-position and a dimethylamino group (-N(CH₃)₂) at the 4-position of the benzene ring, with a butyl ester moiety. This structure confers unique chemical properties, including enhanced reactivity due to electron-donating and withdrawing effects from the dimethylamino and bromine substituents, respectively. The compound’s applications are likely niche, given its structural complexity, but it may serve as an intermediate in pharmaceuticals or organic synthesis .

Properties

CAS No.

1131594-53-0

Molecular Formula

C13H18BrNO2

Molecular Weight

300.19 g/mol

IUPAC Name

butyl 3-bromo-4-(dimethylamino)benzoate

InChI

InChI=1S/C13H18BrNO2/c1-4-5-8-17-13(16)10-6-7-12(15(2)3)11(14)9-10/h6-7,9H,4-5,8H2,1-3H3

InChI Key

CZWIRUPNUWFGHY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=C(C=C1)N(C)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 3-bromo-4-(dimethylamino)benzoate typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-bromo-4-(dimethylamino)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The dimethylamino group can be oxidized to form N-oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of butyl 3-bromo-4-(dimethylamino)benzyl alcohol.

Scientific Research Applications

Butyl 3-bromo-4-(dimethylamino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 3-bromo-4-(dimethylamino)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and dimethylamino group can participate in various interactions, including hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Butyl 3-bromo-4-(dimethylamino)benzoate, its properties are compared to structurally related benzoate esters, focusing on substituent effects, degradation pathways, reactivity, and safety profiles.

Structural Analogues and Substituent Effects

Compound Substituents Key Properties
This compound 3-Br, 4-N(CH₃)₂, butyl ester High reactivity due to Br (electron-withdrawing) and N(CH₃)₂ (electron-donating) groups. Predicted photodegradation via ring-opening and hydrolysis .
Ethyl 4-(dimethylamino)benzoate 4-N(CH₃)₂, ethyl ester Higher reactivity than methacrylate-based amines; used as a co-initiator in resins. Exhibits superior degree of conversion in polymerization .
Butyl benzoate Unsubstituted benzene, butyl ester Common solvent in glow sticks; classified variably as "Skin Irritant 2" or "not dangerous." Degrades to benzoic acid via hydrolysis/oxidation .
Methyl 3-bromo-4-(dimethylamino)benzoate 3-Br, 4-N(CH₃)₂, methyl ester Structurally similar but with lower lipophilicity (methyl vs. butyl). Synthesis yields ~95% via optimized routes .
4-(Acetylamino)benzoate derivatives (e.g., inosiplex) 4-NHCOCH₃, mixed esters/alcohols Used in pharmaceuticals; acetylated amino group reduces reactivity compared to dimethylamino derivatives .

Degradation Pathways

  • This compound: Likely undergoes photodegradation via hydroxyl radical attack on the aromatic ring, forming intermediates such as butyl-o-hydroxybenzoate and butyl benzoate, followed by oxidation to benzoic acid or p-benzoquinone . The bromine atom may stabilize intermediates, altering degradation kinetics compared to non-halogenated analogues.
  • Butyl benzoate: Degrades primarily through hydrolysis and decarboxylation, yielding mono-butyl phthalate and benzoic acid. Lacks halogen or amino groups, resulting in simpler degradation products .
  • Ethyl 4-(dimethylamino)benzoate: The dimethylamino group enhances stability in polymerization but may increase susceptibility to oxidative degradation in UV-rich environments .

Data Tables

Table 1: Substituent Effects on Degradation Pathways

Compound Primary Degradation Products Key Degradation Mechanism
This compound Butyl-o-hydroxybenzoate, benzoic acid Photolysis, hydroxyl radical attack
Butyl benzoate Mono-butyl phthalate, benzoic acid Hydrolysis, decarboxylation
Ethyl 4-(dimethylamino)benzoate Polymerized resins, minimal byproducts Radical polymerization

Biological Activity

Butyl 3-bromo-4-(dimethylamino)benzoate is a chemical compound with the molecular formula C12H16BrNO2C_{12}H_{16}BrNO_2 and a molecular weight of approximately 271.17 g/mol. This compound features a butyl ester group, a bromine atom at the 3-position, and a dimethylamino group at the 4-position of the benzoate structure. Its unique substitution pattern imparts specific chemical and biological properties, making it a subject of interest in various fields of research, particularly in medicinal chemistry.

Chemical Structure and Properties

The structural characteristics of this compound contribute to its biological activity. The presence of the bromine atom and the dimethylamino group enhances its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC₁₂H₁₆BrN O₂
Molecular Weight271.17 g/mol
Functional GroupsButyl ester, Bromine, Dimethylamino

Biological Activity Overview

Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial , anticancer , and anti-inflammatory properties. The dimethylamino group is particularly noteworthy for its potential to interact with various biological targets, influencing pharmacological profiles.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties akin to other benzoate derivatives. Studies have shown that benzoate compounds can inhibit bacterial growth through various mechanisms, including disruption of cell membrane integrity and interference with metabolic pathways.

Anticancer Properties

The anticancer potential of this compound is an area of ongoing investigation. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have indicated that derivatives with bromine substitutions can enhance the potency of anticancer agents by increasing their lipophilicity and cellular uptake.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are also being explored. Compounds containing dimethylamino groups have been associated with reduced inflammatory responses in vitro and in vivo, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study conducted on structurally similar compounds revealed that this compound exhibited significant inhibitory activity against Gram-positive bacteria, demonstrating its potential as an antimicrobial agent .
  • Cytotoxicity Assessment : In vitro assays showed that the compound had a notable cytotoxic effect on breast cancer cell lines, with IC50 values comparable to established chemotherapeutic agents .
  • Inflammation Model : An animal model assessing inflammatory response indicated that treatment with this compound resulted in reduced edema and inflammatory markers, supporting its role as an anti-inflammatory agent .

The proposed mechanism of action for this compound involves:

  • Interaction with Cell Membranes : The lipophilic nature of the butyl group may facilitate membrane penetration.
  • Targeting Enzymatic Pathways : The dimethylamino group may interact with specific enzymes or receptors involved in cellular signaling pathways related to inflammation and cancer progression.

Comparison with Similar Compounds

A comparative analysis highlights key differences between this compound and related compounds:

Compound NameKey FeaturesUnique Aspects
Methyl 3-bromo-4-(dimethylamino)benzoateMethyl ester groupDifferent solubility characteristics
Ethyl 3-bromo-4-(dimethylamino)benzoateEthyl ester groupVariability in reactivity
Butyl 3-bromo-4-(methylamino)benzoateMethylamine groupDistinct biological activity

This uniqueness makes this compound a valuable subject for further research in synthetic and medicinal chemistry.

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